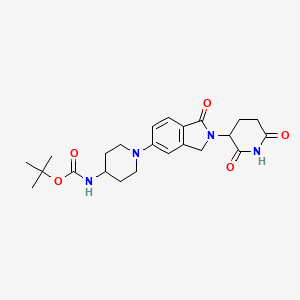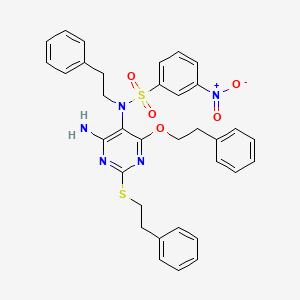
MDM2-p53-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MDM2-p53-IN-18 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. The MDM2 protein is a negative regulator of p53, promoting its degradation and thereby inhibiting its tumor-suppressive functions. By inhibiting this interaction, this compound aims to restore the activity of p53, which plays a crucial role in cell cycle regulation, apoptosis, and DNA repair .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-18 typically involves a multi-step process. One common synthetic route includes the use of a three-component 1,3-dipolar cycloaddition reaction followed by a late-stage Davis-Beirut reaction. This method allows for the efficient preparation of the complex spirooxindole scaffold, which is a key structural component of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. The use of automated synthesis and purification systems can further enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
MDM2-p53-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions may produce reduced spirooxindole compounds .
科学研究应用
MDM2-p53-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, and to develop new synthetic methodologies for spirooxindole compounds.
Biology: Employed in cell-based assays to investigate the role of the MDM2-p53 interaction in cell cycle regulation, apoptosis, and DNA repair.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve the inactivation of p53 through MDM2 overexpression. .
Industry: Utilized in the development of new cancer therapies and as a lead compound for the design of more potent and selective MDM2-p53 inhibitors
作用机制
MDM2-p53-IN-18 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This inhibition prevents the ubiquitination and subsequent degradation of p53, leading to the stabilization and activation of p53. Activated p53 can then induce the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair .
相似化合物的比较
Similar Compounds
Several other compounds have been developed to target the MDM2-p53 interaction, including:
MI-77301 (SAR-405838): A spirooxindole compound that inhibits the MDM2-p53 interaction and has shown efficacy in preclinical cancer models.
Uniqueness of MDM2-p53-IN-18
This compound is unique due to its specific structural features and high potency in inhibiting the MDM2-p53 interaction. Its spirooxindole scaffold provides a stable and rigid framework that enhances its binding affinity and selectivity for MDM2. Additionally, its synthetic accessibility and potential for further structural optimization make it a valuable lead compound for the development of new cancer therapies .
属性
分子式 |
C19H16Cl2FN3O4 |
|---|---|
分子量 |
440.2 g/mol |
IUPAC 名称 |
(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C19H16Cl2FN3O4/c20-9-4-5-11-14(8-9)23-18(27)19(11)15(10-2-1-3-12(21)16(10)22)17(25(28)29)13(24-19)6-7-26/h1-5,8,13,15,17,24,26H,6-7H2,(H,23,27)/t13-,15-,17+,19+/m0/s1 |
InChI 键 |
BCYLXZFAOBUCCN-VGDUNAEUSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@H]2[C@@H]([C@@H](N[C@]23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)C2C(C(NC23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)




![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)

